molecular formula C7H4BrF3 B3017722 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene CAS No. 1785082-71-4

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene

Cat. No.: B3017722
CAS No.: 1785082-71-4
M. Wt: 225.008
InChI Key: JNTSIDBZCDPRFF-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring

Scientific Research Applications

1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene has several applications in scientific research:

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is classified as a flammable liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3-difluorotoluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atoms influence the electronic properties of the benzene ring, affecting its reactivity towards electrophiles .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3-difluoro-5-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

1-bromo-2,3-difluoro-5-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTSIDBZCDPRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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